5-Ethyl-6-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one
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Overview
Description
5-Ethyl-6-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are a class of compounds that are widely studied due to their significant biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one typically involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a β-keto ester, and urea or its derivatives . The reaction conditions often include the use of hydrochloric acid as a catalyst and ethanol as a solvent. The reaction is carried out at reflux temperature for several hours to yield the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
5-Ethyl-6-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may interfere with cellular signaling pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Alkyl-6-methyl-2-thiouracils: These compounds share a similar pyrimidine core but contain a sulfur atom, which imparts different chemical and biological properties.
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is another derivative of the pyrimidine family with distinct functional groups that enhance its pharmacological profile.
Uniqueness
5-Ethyl-6-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the ethyl and methyl groups, along with the methylamino substituent, contributes to its distinct chemical behavior and potential therapeutic applications.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-ethyl-4-methyl-2-(methylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-4-6-5(2)10-8(9-3)11-7(6)12/h4H2,1-3H3,(H2,9,10,11,12) |
InChI Key |
QZYJJFVDJOMOBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)NC)C |
Origin of Product |
United States |
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